molecular formula C₁₇H₁₆D₆BrClNO B1158365 Bromazine-d6 Hydrochloride

Bromazine-d6 Hydrochloride

Cat. No.: B1158365
M. Wt: 376.75
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromazine-d6 Hydrochloride is a deuterated analog of bromazine, where six hydrogen atoms are replaced by deuterium isotopes. This modification enhances its utility as an internal standard in mass spectrometry and pharmacokinetic studies, reducing interference from non-deuterated analytes in biological matrices. Key characteristics include:

  • Regulatory Status: Classified as a controlled product, requiring permits or Biosafety Level (BSL) certification for procurement .
  • Handling: Made-to-order with short shelf life, necessitating careful validation of expiry dates for experimental use .
  • Applications: Primarily used in analytical research, particularly for quantifying bromazine in forensic and pharmacological studies.

Properties

Molecular Formula

C₁₇H₁₆D₆BrClNO

Molecular Weight

376.75

Synonyms

2-[(4-Bromophenyl)(phenyl-d6)methoxy]-N,N-dimethylethanamine Hydrochloride;  2-[(p-Bromo-α-(phenyl-d6)benzyl)oxy]-N,N-dimethylethylamine Hydrochloride;  2-(4-Bromodiphenylmethoxy)ethyldimethylamine-d6 Hydrochloride;  Ambodryl-d6 Hydrochloride;  Bromdiph

Origin of Product

United States

Comparison with Similar Compounds

Deuterated Hydrochlorides

Deuterated compounds are critical for analytical precision. Below are key comparisons:

Compound Name Molecular Formula Deuterated Sites Applications Handling Requirements References
This compound Not explicitly provided* 6 H → D Internal standard for bromazine assays Controlled; requires permits
Promazine-D6 Hydrochloride C₁₇H₁₉D₆N₂S·HCl 6 H → D (methyl) Tranquilizer research; LC-MS internal standard Commercial availability
Alimemazine-d6 Hydrochloride Not explicitly provided* Likely 6 H → D Antihistamine metabolism studies Limited data; likely restricted

Key Findings :

  • Bromazine-d6 and Promazine-D6 share deuterated methyl groups, but Bromazine-d6 faces stricter regulatory controls due to its forensic applications .
  • Alimemazine-d6 is structurally distinct (phenothiazine derivative) but serves a similar role in antihistamine research .

Non-Deuterated Hydrochlorides

Non-deuterated hydrochlorides span diverse therapeutic classes:

Compound Name Molecular Formula Therapeutic Class Key Applications Handling Requirements References
Benzydamine Hydrochloride C₁₉H₂₃N₃O·HCl Anti-inflammatory Topical analgesia; oral mucositis Standard laboratory protocols
Tapentadol Hydrochloride C₁₄H₂₃NO₂·HCl Opioid analgesic Chronic pain management Controlled substance
Memantine Hydrochloride C₁₂H₂₁N·HCl NMDA receptor antagonist Alzheimer’s disease therapy Stable at room temperature
Chlorphenoxamine Hydrochloride C₁₈H₂₂ClNO·HCl Antihistamine Parkinson’s-associated tremors Limited restrictions





Key Findings :

  • Unlike Bromazine-d6, non-deuterated compounds like Tapentadol HCl and Memantine HCl are therapeutic agents with well-defined clinical roles .
  • Bromazine-d6’s deuterated nature distinguishes it in analytical workflows, whereas non-deuterated analogs are optimized for bioavailability and receptor binding.

Brominated and Specialty Hydrochlorides

Brominated compounds, such as 6-bromo-MDMA HCl, share structural motifs but differ in application:

Compound Name Molecular Formula Key Features Applications Handling Requirements References
This compound Not provided Deuterated, brominated Forensic analysis High restrictions; short shelf life
6-Bromo-MDMA Hydrochloride C₁₁H₁₄BrNO₂·HCl Brominated amphetamine Neuropharmacology research -20°C storage; ≥98% purity
6-Bromo-5-chloro-1H-benzoimidazole C₇H₄BrClN₂ Bromo-chloro derivative Chemical synthesis intermediate Standard handling

Key Findings :

  • Bromazine-d6 and 6-bromo-MDMA HCl both incorporate bromine but diverge in use: the former for analytics, the latter for receptor interaction studies .

Q & A

Q. What are the recommended analytical methods for verifying the structural integrity and purity of Bromazine-d6 Hydrochloride?

To confirm structural integrity, use nuclear magnetic resonance (NMR) to analyze deuterium incorporation at specified positions (e.g., dimethyl-d6 groups) and verify isotopic purity. Pair this with high-performance liquid chromatography (HPLC) to assess chemical purity (>98%) and detect non-deuterated impurities. Mass spectrometry (MS) can further validate molecular weight (e.g., 370.71 for Bromazine HCl) and isotopic distribution . For quantification, combine UV spectroscopy (λ max ~254 nm) with calibration curves derived from certified reference standards.

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store the compound in amber glass vials at -20°C under inert gas (e.g., argon) to prevent degradation from light, moisture, and oxidation. Conduct stability studies under varying pH (e.g., 3–9), temperatures (4°C–40°C), and humidity (15%–75% RH) to establish shelf-life. Use stability-indicating assays (e.g., HPLC with photodiode array detection) to monitor degradation products like de-brominated analogs or hydrolysis byproducts .

Q. What synthetic routes are validated for producing this compound with high isotopic enrichment?

Bromazine-d6 is synthesized via deuterium exchange or de novo synthesis using deuterated precursors (e.g., dimethyl-d6-amine). Optimize reaction conditions (e.g., pH, solvent polarity) to achieve >99% isotopic enrichment. Purify intermediates via recrystallization or column chromatography and validate using NMR and MS to confirm deuterium placement and absence of protiated contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?

Design cross-species PK studies with controlled variables:

  • Administer identical doses (mg/kg) via IV/oral routes.
  • Collect plasma samples at optimized timepoints (e.g., 0.5–24 hrs) and analyze using LC-MS/MS to quantify parent drug and metabolites.
  • Normalize data for metabolic enzyme activity (e.g., CYP450 isoforms) and protein binding differences. Use compartmental modeling to compare clearance rates and bioavailability, adjusting for species-specific factors like hepatic blood flow .

Q. What experimental strategies enable precise tracking of this compound’s metabolic pathways in vivo?

Employ deuterium isotope tracing coupled with high-resolution mass spectrometry (HRMS) to identify metabolites (e.g., hydroxylated or glucuronidated derivatives). In rodent models:

  • Administer Bromazine-d6 and collect bile/urine over 48 hrs.
  • Use MS/MS fragmentation to distinguish deuterated metabolites from endogenous compounds.
  • Correlate findings with microsomal incubation assays (human/rat liver microsomes) to confirm enzymatic pathways .

Q. How should researchers design studies to evaluate this compound’s potential off-target effects in neurological assays?

Implement functional selectivity screens :

  • Test binding affinity (Ki) at histamine H1 receptors vs. off-targets (e.g., muscarinic, adrenergic receptors) using radioligand displacement assays .
  • Conduct patch-clamp electrophysiology on neuronal cells to assess ion channel modulation.
  • Validate specificity using knockout models or siRNA silencing. Cross-reference results with deuterated analogs (e.g., hydroxyzine-d10) to isolate isotope-specific effects .

Q. What methodologies are critical for ensuring regulatory compliance in preclinical safety studies of this compound?

Follow OECD/ICH guidelines for acute toxicity (e.g., LD50 in rodents) and genotoxicity (Ames test, micronucleus assay). Document:

  • Good Laboratory Practice (GLP) protocols for data traceability.
  • Stability data under storage/transport conditions per ICH Q1A .
  • Impurity profiles (ICH Q3B) using validated analytical methods. Include deuterium-specific safety assessments, such as isotope toxicity in long-term carcinogenicity studies .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., variable metabolite ratios), use meta-analysis tools (e.g., RevMan) to aggregate datasets and apply sensitivity analyses. Control for variables like dosing regimen or analytical detection limits .
  • Experimental Design : For deuterated compounds, include protiated controls to isolate isotope effects. Use factorial designs (e.g., 2^k models) to optimize synthesis or formulation parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.